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molecular formula C3H9BN6O3 B8473010 Melamine borate CAS No. 53587-44-3

Melamine borate

Cat. No. B8473010
M. Wt: 187.96 g/mol
InChI Key: IUTYMBRQELGIRS-UHFFFAOYSA-N
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Patent
US08557905B2

Procedure details

First, 70 kg of orthoboric acid, 50 kg of melamine, and 1 kg of calcium carbonate were mixed by a Henschel mixer. Next, the mixture was placed in a constant temperature and humidity chamber at a temperature of 80° C. and a relative humidity of 80% for 2 hours to produce melamine borate. Then, the melamine borate was subjected to calcination and crystallization in a batch atmosphere furnace under a nitrogen atmosphere at 1750° C. for 2 hours to yield boron nitride with a graphitization index (GI) of 3.95 and a specific gravity of 2.27 g/cm3. After that, grinding was adjusted to prepare D-6 with a volume-average particle diameter of 18.0 μm.
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7].C(=O)([O-])[O-].[Ca+2]>>[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
70 kg
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
50 kg
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a constant temperature and humidity chamber at a temperature of 80° C.

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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